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Compound of Interest

Compound Name: 1-ethynyl-3-methylbenzene

Cat. No.: B1295246

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
aromatic hydrocarbon 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene). The
document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for their acquisition. This information is critical
for the identification, characterization, and quality control of this compound in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data

The 'H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule. The spectrum of 1-ethynyl-3-methylbenzene, typically
recorded in deuterated chloroform (CDCIs), is characterized by signals in both the aromatic and
aliphatic regions.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30-7.10 m 4H Aromatic protons
Acetylenic proton
~3.05 s 1H
(C=C-H)
~2.34 s 3H Methyl protons (-CHs)

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (6) ppm Assignment
~138.0 Aromatic C-CHs
~132.0 Aromatic CH
~129.5 Aromatic CH
~128.5 Aromatic CH
~128.3 Aromatic CH
~122.5 Aromatic C-C=CH
~83.5 Acetylenic C-H
~77.0 Acetylenic C-Ar
~21.2 Methyl C

Note: The signals for the deuterated solvent (e.g., CDCls at ~77.16 ppm) are also observed but
not listed here.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 1-ethynyl-3-methylbenzene, typically
obtained as a neat liquid film, shows characteristic absorption bands for the aromatic ring, the
carbon-carbon triple bond, and the acetylenic C-H bond.

Wavenumber (cm~12) Intensity Assignment

~3300 Strong, sharp =C-H stretch

~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (methyl)
~2100 Sharp, medium C=C stretch (alkyne)

~1600, ~1480 Medium to strong Aromatic C=C ring stretch

Aromatic C-H bend (m-
~880-780 Strong ) o
disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. The electron ionization
(El) mass spectrum of 1-ethynyl-3-methylbenzene shows a prominent molecular ion peak and
characteristic fragment ions.

miz Relative Intensity Assighment
116 High [M]* (Molecular ion)
M-H]* (Loss of a hydrogen
115 Base Peak [ I yered
atom)
[M-C2zH]* (Loss of the ethynyl
91 Medium group) or Tropylium ion
[C7H7]*
65 Medium [CsHs]*
63 Medium [CsHs]+
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 1-ethynyl-3-methylbenzene (5-10 mg for H NMR, 20-50 mg
for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
H NMR Acquisition Parameters:

e Pulse Program: Standard single pulse (zg30)

e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Acquisition Time: ~4 s

e Spectral Width: ~16 ppm

e Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: ~240 ppm
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e Temperature: 298 K

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS
signal at 0.00 ppm for *H and 13C.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat 1-ethynyl-3-methylbenzene is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm~—!

Number of Scans: 16

Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates is first recorded and
automatically subtracted from the sample spectrum. The resulting transmittance spectrum is
then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: A dilute solution of 1-ethynyl-3-methylbenzene in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or
through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Acquisition Parameters:

« lonization Mode: Electron lonization (EI)
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Electron Energy: 70 eV

Mass Range: m/z 40-200

Scan Speed: 1 scan/s

Source Temperature: ~200 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of the
detected ions against their mass-to-charge ratio (m/z). The base peak is assigned a relative
intensity of 100%, and all other peaks are reported relative to it.

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization is depicted in the
following diagram.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1-ethynyl-3-methylbenzene
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Caption: Workflow for Spectroscopic Analysis of 1-ethynyl-3-methylbenzene.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295246#spectroscopic-data-of-1-ethynyl-3-
methylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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